1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol
Overview
Description
1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-methylphenylmethyl group and a hydroxyl group at the third position
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The influence of steric factors on biological activity has been investigated for pyrrolidine derivatives .
Pharmacokinetics
Modifications have been made to the structure of pyrrolidine derivatives to optimize their pharmacokinetic profile .
Result of Action
Pyrrolidine derivatives have shown nanomolar activity against ck1γ and ck1ε , suggesting that they may have a significant impact on cellular processes.
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The hydroxyl group can be introduced via subsequent oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted organic synthesis (MAOS) can be employed to increase synthetic efficiency and support green chemistry initiatives .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 1-[(4-Methylphenyl)methyl]pyrrolidine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: 1-[(4-Methylphenyl)methyl]pyrrolidin-3-one.
Reduction: 1-[(4-Methylphenyl)methyl]pyrrolidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle with similar structural features.
4-Methylbenzylamine: Shares the 4-methylphenylmethyl group but lacks the pyrrolidine ring.
Prolinol: Contains a pyrrolidine ring with a hydroxyl group but differs in the substitution pattern.
Uniqueness: 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol is unique due to the combination of the pyrrolidine ring, the 4-methylphenylmethyl group, and the hydroxyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, characterized by a pyrrolidine ring with a hydroxyl group and a 4-methylphenyl moiety, plays a significant role in its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO, with a molecular weight of 191.27 g/mol. The compound's IUPAC name reflects its structural components, indicating the presence of both a pyrrolidine and a phenyl group with specific substitutions. The following table summarizes the structural features and comparisons with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Pyrrolidine ring, hydroxyl group, 4-methylphenyl | Distinct chemical and biological properties |
Pyrrolidine | Basic pyrrolidine structure | Lacks phenyl and hydroxyl substitutions |
Pyrrolidinone | Contains a carbonyl group | Different functional group compared to hydroxyl |
Prolinol | Hydroxyl group at a different position | Structural variations lead to different properties |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism of action often involves binding to specific proteins or enzymes, modulating their activity and leading to significant changes in metabolic pathways. Studies have shown that this compound can inhibit the growth of bacteria by interfering with protein synthesis, similar to established antibiotics like lincosamides and tetracyclines which also contain pyrrolidine structures .
Anticancer Potential
The compound is also being investigated for its anticancer properties . Preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression, making it a candidate for further pharmacological studies in cancer treatment . In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an adjunct therapy in oncology.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound can bind to certain receptors or enzymes, modulating their activity.
- Signal Transduction : It influences cellular signaling pathways, which can lead to altered gene expression.
- Metabolic Pathway Modulation : By affecting enzyme activity, it can change the course of metabolic reactions within cells.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Antimicrobial Efficacy : A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new antimicrobial agent .
- Cytotoxicity in Cancer Cells : Research demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its role in future cancer therapies .
- Pharmacological Applications : Ongoing investigations are exploring the compound's use as a lead structure for developing new drugs targeting specific diseases due to its favorable interaction profiles with biological targets .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAGUVODSNQJHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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